molecular formula C10H12BrNO B12069748 [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine

Cat. No.: B12069748
M. Wt: 242.11 g/mol
InChI Key: RJBSSZRUAKSAQO-UHFFFAOYSA-N
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Description

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine is an organic compound that features a bromine atom, a prop-2-en-1-yloxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine typically involves the following steps:

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Allylation: The brominated phenyl compound is then reacted with allyl alcohol in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group.

    Amination: Finally, the resulting compound undergoes amination using a suitable amine source like ammonia or methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of azide, nitrile, or organometallic derivatives.

Scientific Research Applications

[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]ethylamine: Similar structure but with an ethylamine group instead of a methanamine group.

Uniqueness

The uniqueness of [2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(2-bromo-5-prop-2-enoxyphenyl)methanamine

InChI

InChI=1S/C10H12BrNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h2-4,6H,1,5,7,12H2

InChI Key

RJBSSZRUAKSAQO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)CN

Origin of Product

United States

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